(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride
Description
(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative with a methanamine group attached to the pyrimidine ring at position 5, substituted with methyl groups at positions 2 and 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-7(3-8)4-9-6(2)10-5;/h4H,3,8H2,1-2H3;1H |
InChI Key |
VWUUTDUDVWNDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The hydrochloride salt is then formed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that (2,4-dimethylpyrimidin-5-yl)methanamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 2.0 μM against HepG2 liver cancer cells, highlighting its potential as an antitumor agent compared to standard chemotherapeutics like temozolomide.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 | 2.0 | |
| A549 (Lung) | 5.0 | |
| MCF7 (Breast) | 3.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Bacillus subtilis | Moderate |
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Alkylation Reactions: It can undergo alkylation to form more complex structures.
- Condensation Reactions: Acts as a building block for synthesizing other pyrimidine derivatives.
- Reduction Reactions: Can be reduced to yield amines or other functional groups.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the structure can significantly enhance its efficacy:
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Longer alkyl chain | Increased potency | |
| Halogen substitution | Enhanced efficacy |
Case Studies and Research Findings
Several case studies have explored the potential therapeutic applications of this compound:
Case Study 1: A study involving HepG2 cells demonstrated significant cytotoxicity, suggesting that this compound could be developed into a viable treatment option for liver cancer.
Case Study 2: In a comparative study on antimicrobial testing, the compound exhibited notable inhibition zones against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride with related pyrimidine and benzene derivatives, focusing on molecular structure, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Substituent Effects on Reactivity :
- The 2,4-dimethyl groups on the pyrimidine ring in the target compound likely enhance steric hindrance compared to unsubstituted derivatives like (pyrimidin-5-yl)methanamine dihydrochloride. This could reduce reactivity in nucleophilic substitution reactions but improve stability in acidic conditions .
- Halogenated derivatives (e.g., 1-(2,3-difluoro-5-iodophenyl)methanamine HCl) exhibit higher electrophilicity due to electron-withdrawing halogens, making them suitable for cross-coupling reactions in radiochemistry or materials science .
Salt Form and Solubility: The dihydrochloride salt in (pyrimidin-5-yl)methanamine dihydrochloride increases water solubility compared to the monohydrochloride form, which may be advantageous in aqueous reaction systems .
Applications in Synthesis: Compounds with chloromethyl groups (e.g., 5-methyl-4-amino-5-chloromethyl-pyrimidine HCl) are reactive intermediates for further alkylation or substitution reactions, whereas the target compound’s methyl groups limit such reactivity .
Research Findings and Trends
- Synthetic Utility : Pyrimidine-based methanamine hydrochlorides are frequently employed in constructing heterocyclic frameworks for drug candidates. For example, (2-(pyrimidin-5-yl)phenyl)methanamine HCl is used to synthesize kinase inhibitors .
- Thermal Stability : Pyrimidine derivatives with methyl substituents (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit high thermal stability (m.p. 313–315 K), suggesting similar robustness in the target compound .
Biological Activity
(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1217457-32-3
- Molecular Formula: C8H11ClN4
- Molecular Weight: 188.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound may act as an agonist or antagonist depending on the target, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, derivatives containing this moiety have shown minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. Notably, it has demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various pyrimidine derivatives, this compound was found to be particularly effective against Bacillus subtilis and Listeria monocytogenes, showcasing its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effect of this compound on human leukemia cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and promoted apoptosis through the activation of caspase pathways .
Comparative Analysis
To better understand the effectiveness of this compound in comparison to other similar compounds, a table summarizing key findings from various studies is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
